4-Aminophenol
Overview
Description
- Upon exposure to light and air, it turns gray-brown.
- Commonly used as an intermediate in the production of fine chemicals, including pharmaceuticals, dyes, and other specialty compounds .
p-Aminophenol: (CHNO) is an organic compound. It appears as a white crystalline powder and exhibits strong reducing properties.
Scientific Research Applications
Mechanism of Action
Target of Action
4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound that primarily targets the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . It is also known to interact with hemoglobin subunit alpha , which is involved in the transamination reaction, the transfer of the amino group from one amino acid to another, crucial in the metabolism and biosynthesis of amino acids .
Mode of Action
The main analgesic mechanism of this compound is its metabolization to N-acylphenolamine (AM404) , which then acts on the TRPV1 and cannabinoid 1 receptors in the brain . This interaction with the receptors induces analgesia . Additionally, the acetaminophen metabolite AM404 directly induces analgesia via TRPV1 receptors on terminals of C-fibers in the spinal dorsal horn .
Biochemical Pathways
This compound is involved in the biodegradation of paracetamol . During this process, the first metabolites produced are this compound and hydroquinone . The metabolite AM404 is known to induce analgesia via TRPV1 receptors on the spinal dorsal horn .
Pharmacokinetics
It is known that this compound is metabolized to p-aminophenol, which crosses the blood-brain barrier and gets metabolized by fatty acid amide hydrolase to yield n-acylphenolamine (am404) . The metabolite AM404 directly inhibits excitatory synaptic transmission via TRPV1 receptors expressed on terminals of C-fibers in the spinal dorsal horn .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its analgesic effects. By acting on the TRPV1 and cannabinoid 1 receptors in the brain and spinal cord, this compound helps to alleviate pain .
Safety and Hazards
Future Directions
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant process .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
4-aminophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Record name | P-AMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-00-2, Array | |
Record name | p-Aminophenol homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25668-00-2 | |
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Record name | 4-Aminophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3024499 | |
Record name | 4-Aminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024499 | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992), Dry Powder, White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO], Solid | |
Record name | P-AMINOPHENOL | |
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Record name | Phenol, 4-amino- | |
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Record name | 4-Aminophenol | |
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Record name | 4-Aminophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |
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Boiling Point |
543 °F at 760 mmHg (Decomposes) (NTP, 1992), 284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg, BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C, 187.5 °C | |
Record name | P-AMINOPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/3929 | |
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Record name | 4-Aminophenol | |
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Record name | 4-Aminophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
195 °C (383 °F) - closed cup | |
Record name | 4-Aminophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform, Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide., Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies, In water, 1.6X10+3 mg/L at 20 °C, 16.0 mg/mL | |
Record name | P-AMINOPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/3929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Aminophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Aminophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |
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Density |
4-Aminophenol crystals exist in two forms. The alpha form (from alcohol, water, or ethyl acetate) is the more stable and has an orthorhombic pyramidal structure, density 1.290 g/cu cm /alpha-4-Aminophenol/ | |
Record name | 4-Aminophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
0.00004 [mmHg], 4.0X10-5 mm Hg at 25 °C | |
Record name | 4-Aminophenol | |
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Record name | 4-Aminophenol | |
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Mechanism of Action |
... Markers of ER stress (XBP1 messenger RNA processing and protein expression; GRP78 and GRP94 upregulation) and ER-mediated cell death (caspase-12 and calpain activation) were examined in kidney tissue of rats exposed to nephrotoxic doses of cisplatin (CIS), gentamicin (GEN), and p-aminophenol (PAP), a nephrotoxic metabolite of acetaminophen. XBP1 signaling was observed with all three drugs and was associated with increased expression of GRP94 and GRP78 in GEN- and PAP-treated animals, but not after CIS exposure. m-Calpain expression was increased after 7 days of CIS treatment, whereas it was decreased in PAP-treated rats. Caspase-12 cleavage products were increased after CIS, GEN, and PAP administration. The results of this study demonstrate that three clinically relevant nephrotoxic drugs are all associated with changes in markers of ER stress and ER-mediated cell death in vivo ..., 4-Aminophenol (4-AP), D-serine, and cisplatin are established rodent nephrotoxins that damage proximal tubules within the renal cortex ... High throughput 2D gel proteomics to profile protein changes in the plasma of compound-treated animals, ... /demonstrated/ several markers of kidney toxicity. Male F344 and Alpk rats were treated with increasing doses of 4-AP, D-serine, or cisplatin, and plasma samples were collected over time ... Several isoforms of the rat-specific T-kininogen protein were identified in each study. T-kininogen was elevated in the plasma of 4-AP-, D-serine-, and cisplatin-treated animals at early time points, returning to baseline levels 3 weeks after treatment. The protein was not elevated in the plasma of control animals or those treated with nontoxic compounds. /It was proposed/ that T-kininogen may be required to counteract apoptosis in proximal tubular cells in order to minimize tissue damage following a toxic insult. In addition, T-kininogen may be required to stimulate localized inflammation to aid tissue repair ... Several isoforms of the inter-alpha inhibitor H4P heavy chain /were identified/ in the 4-AP and D-serine studies. In each case, the protein expression levels in the blood samples paralleled the extent of kidney toxicity, highlighting the correlation between protein alterations and clinical chemistry endpoints. A further set of proteins correlating with kidney damage was found to be a component of the complement cascade and other blood clotting factors, indicating a contribution of the immune system to the observed toxicity. These observations underscore the value of proteomics in identifying new biomarkers and in the elucidation of mechanisms of toxicity., One of the primary effects found from exposure to p-aminophenol is the formation of methemoglobin. This effect has been found in many species with a wide degree of susceptibility. The oxidation of hemoglobin to methemoglobin interferes with normal oxygen transport functions of hemoglobin and can result in a chemical asphyxia (usually at levels of 60% or more). It is believed that p-aminophenol forms a covalent bond with the reactive -SH groups of hemoglobin and transfers electrons to oxygen to created methemoglobin., p-Aminophenol is a significantly toxic chemical and one mechanism associated with its cytotoxicity has been attributed to its activity as a tissue respiratory (oxidative phosphorylation) inhibitor ... . | |
Record name | 4-Aminophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |
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Color/Form |
Orthorhombic plates from water, White plates from water, Colorless crystals, White or reddish yellow crystals turn violet on exposure to light | |
CAS No. |
123-30-8 | |
Record name | P-AMINOPHENOL | |
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Record name | 4-Aminophenol | |
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Record name | Phenol, 4-amino- | |
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Record name | 4-Aminophenol | |
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Melting Point |
367 to 369 °F (NTP, 1992), 367-369 °F, 187.5 °C, 187.50 °C. @ 760.00 mm Hg | |
Record name | P-AMINOPHENOL | |
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Record name | 4-Aminophenol | |
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Record name | 4-Aminophenol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 4-Aminophenol?
A1: this compound (C6H7NO) has a molecular weight of 109.13 g/mol. It is a phenolic compound with an amino group (-NH2) substituted at the para position relative to the hydroxyl group (-OH) on a benzene ring.
Q2: What spectroscopic data is available for this compound?
A2: Numerous studies employ various spectroscopic techniques to characterize this compound. These include:
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and aids in identifying the compound and its fragments. [, , , , , ]
Q3: How stable is this compound under various conditions?
A: this compound's stability is influenced by factors like pH, temperature, and exposure to light and air. Generally, it's more stable in acidic conditions. Studies have investigated its stability in pharmaceutical formulations, highlighting the need for appropriate storage and handling. [, ]
Q4: What are the solubility properties of this compound?
A: this compound exhibits solubility in various solvents, including water, ethanol, and acetone. Its solubility profile is essential for understanding its behavior in different environments and its potential applications. []
Q5: How does this compound interact with biological systems?
A: this compound exhibits interactions with biological systems, primarily through its ability to undergo oxidation. This process can lead to the formation of reactive oxygen species (ROS) and the generation of the toxic metabolite 1,4-benzoquinoneimine, which can bind to cellular macromolecules, potentially causing cellular damage. [, ]
Q6: What is the role of this compound in the antinociceptive effects of paracetamol?
A: Research suggests that this compound contributes to paracetamol's pain-relieving effects. It acts as a precursor to N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide (AM404), a potent activator of the transient receptor potential vanilloid 1 (TRPV1) in the central nervous system (CNS). This activation, mediated by fatty acid amide hydrolase (FAAH), contributes to pain reduction. []
Q7: Does this compound induce toxicity, and what are its potential long-term effects?
A: While this compound itself exhibits lower toxicity compared to its metabolite, 1,4-benzoquinoneimine, its metabolic activation raises concerns. Studies have shown that exposure to high doses of this compound can lead to methemoglobinemia and nephrotoxicity in rats. The mechanisms of toxicity are linked to the formation of reactive metabolites. More research is needed to fully understand its long-term effects. [, , ]
Q8: Are there any biomarkers to assess the effects of this compound exposure?
A: Research suggests that specific urinary metabolites can serve as biomarkers for this compound and aniline exposure. These include N-acetyl-4-aminophenol (paracetamol) and its mercapturic acid conjugate. Monitoring these biomarkers can aid in assessing exposure levels and potential health risks. [, ]
Q9: Does this compound possess catalytic properties?
A: While this compound itself may not be widely recognized as a catalyst, it serves as a building block in synthesizing various materials with catalytic applications. For instance, it can be incorporated into metal-organic frameworks (MOFs) and other nanomaterials, potentially influencing their catalytic activity. []
Q10: How can this compound be used in electrochemical applications?
A: this compound's electrochemical properties make it valuable in developing sensors and other electrochemical devices. For instance, it can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for detecting specific analytes. [, ]
Q11: What are the common synthetic routes to produce this compound?
A11: Several methods exist for synthesizing this compound, including:
- Reduction of 4-nitrophenol: This approach employs catalytic hydrogenation or other reducing agents to convert 4-nitrophenol to this compound. [, , , , ]
- Bamberger rearrangement: This reaction involves the acid-catalyzed rearrangement of phenylhydroxylamine to form this compound. [, , ]
- Hydrolysis and reduction: This route utilizes chemical transformations, often involving multiple steps, to obtain this compound from starting materials like 2,6-dichlorophenol. [, ]
Q12: What are the environmental concerns associated with this compound?
A: As a common industrial chemical and environmental pollutant, this compound's potential impact on ecosystems is a concern. Research on its ecotoxicological effects and degradation pathways is crucial for developing strategies to minimize its negative impact. This includes exploring alternative, environmentally friendly synthetic routes and implementing effective waste management strategies. [, ]
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